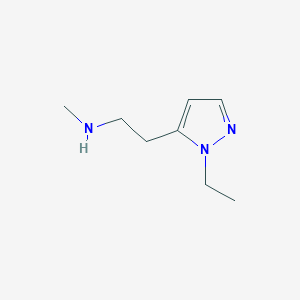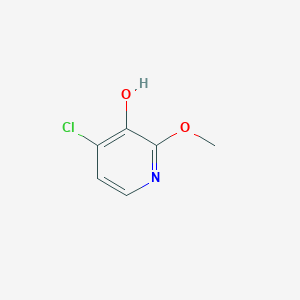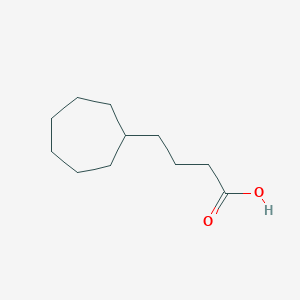
4-Cycloheptylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cycloheptylbutanoic acid is an organic compound with the molecular formula C11H20O2 It is a carboxylic acid derivative characterized by a cycloheptyl group attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptylbutanoic acid typically involves the reaction of cycloheptanone with a suitable Grignard reagent, followed by oxidation. The general steps are as follows:
Formation of Grignard Reagent: Cycloheptanone reacts with a Grignard reagent such as ethylmagnesium bromide to form a tertiary alcohol.
Oxidation: The tertiary alcohol is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cycloheptylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The hydrogen atoms in the cycloheptyl ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
4-Cycloheptylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cycloheptylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the cycloheptyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
4-Cyclohexylbutanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cycloheptanecarboxylic acid: Contains a cycloheptyl group but differs in the position of the carboxylic acid group.
Uniqueness: 4-Cycloheptylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the cycloheptyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
4-cycloheptylbutanoic acid |
InChI |
InChI=1S/C11H20O2/c12-11(13)9-5-8-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,12,13) |
Clé InChI |
YLIATKAZHYMRHE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


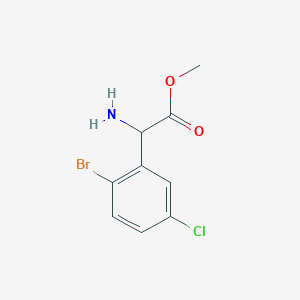
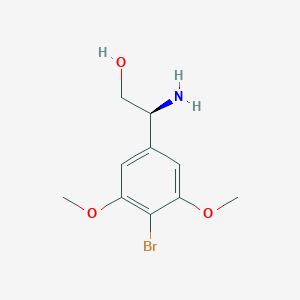
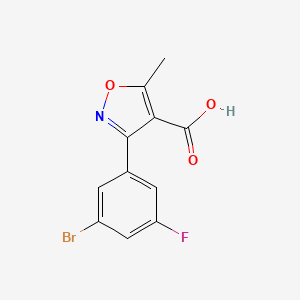
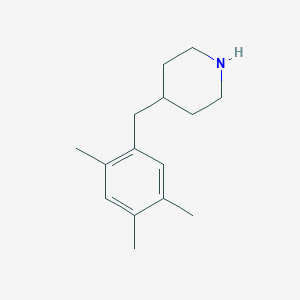
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
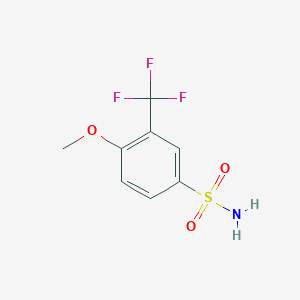
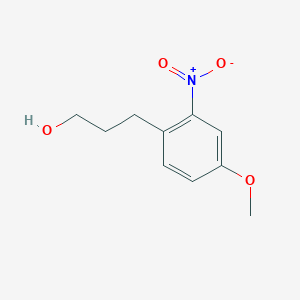
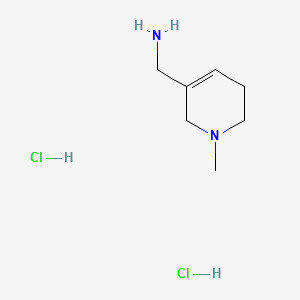

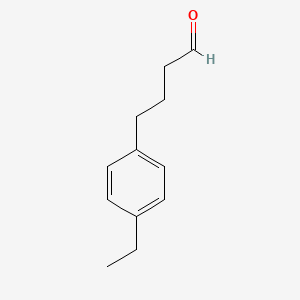
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)

